

# cis-cyclobutane-1,2-dicarboxylic acid molecular structure

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## Compound of Interest

Compound Name: *cis-Cyclobutane-1,2-dicarboxylic acid*

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## An In-depth Technical Guide on the Molecular Structure of **cis-Cyclobutane-1,2-dicarboxylic Acid**

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **cis-cyclobutane-1,2-dicarboxylic acid**, intended for researchers, scientists, and professionals in drug development and materials science.

## Molecular Identity and Physicochemical Properties

**cis-Cyclobutane-1,2-dicarboxylic acid** is an organic compound featuring a four-membered cyclobutane ring with two carboxylic acid functional groups oriented on the same side of the ring plane.<sup>[1][2]</sup> This cis configuration significantly influences its physical properties and chemical reactivity.<sup>[2]</sup> The molecule is typically a white or colorless to pale yellow crystalline solid, soluble in water and alcohol solvents.<sup>[1][2]</sup>

Table 1: Chemical Identifiers and Molecular Properties

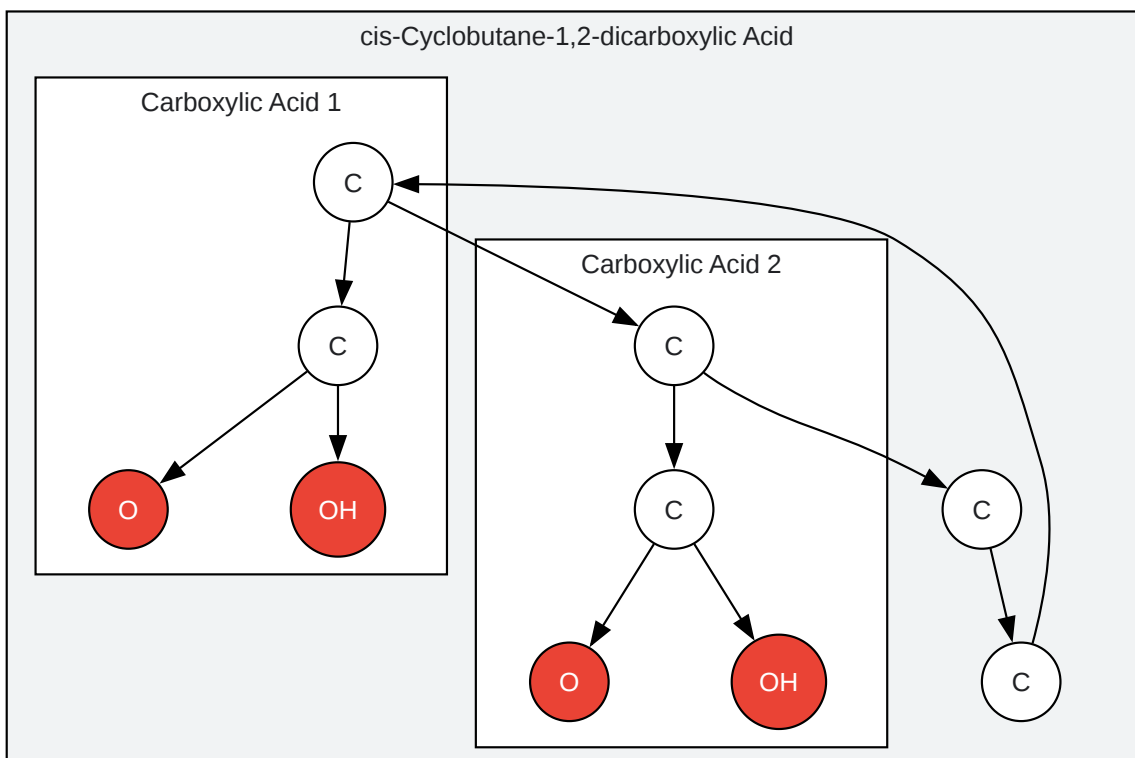
Property	Value	Reference
IUPAC Name	cis-(1R,2S)-cyclobutane-1,2-dicarboxylic acid	[3]
CAS Number	1461-94-5	[1][3][4]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>4</sub>	[1][3][4][5]
Molecular Weight	144.13 g/mol	[1][4][5]
Canonical SMILES	C1C--INVALID-LINK--C(=O)O	[3]
InChIKey	SUSAGCZZQKACKE-ZXZARUISSA-N	[3][4][6]

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White to pale yellow crystalline solid	[1][2]
Melting Point	133-139 °C	[1]
Boiling Point	377.7 ± 35.0 °C (Predicted)	[1]
Density	1.509 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	Soluble in water and alcohol	[1]

## Molecular Structure and Conformation

The core of the molecule is a cyclobutane ring, which is not planar but exists in a puckered conformation to relieve ring strain.[7][8] The two carboxylic acid groups are positioned in a cis relationship, meaning they are on the same face of the cyclobutane ring. This stereochemistry is critical for its interaction with other molecules and its utility as a monomer in polymer synthesis. X-ray crystallography on related diphenyl-substituted derivatives reveals the cyclobutane ring adopts a puckered conformation with internal angles of approximately 87-88°.[7][8]



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2D representation of the molecular structure.

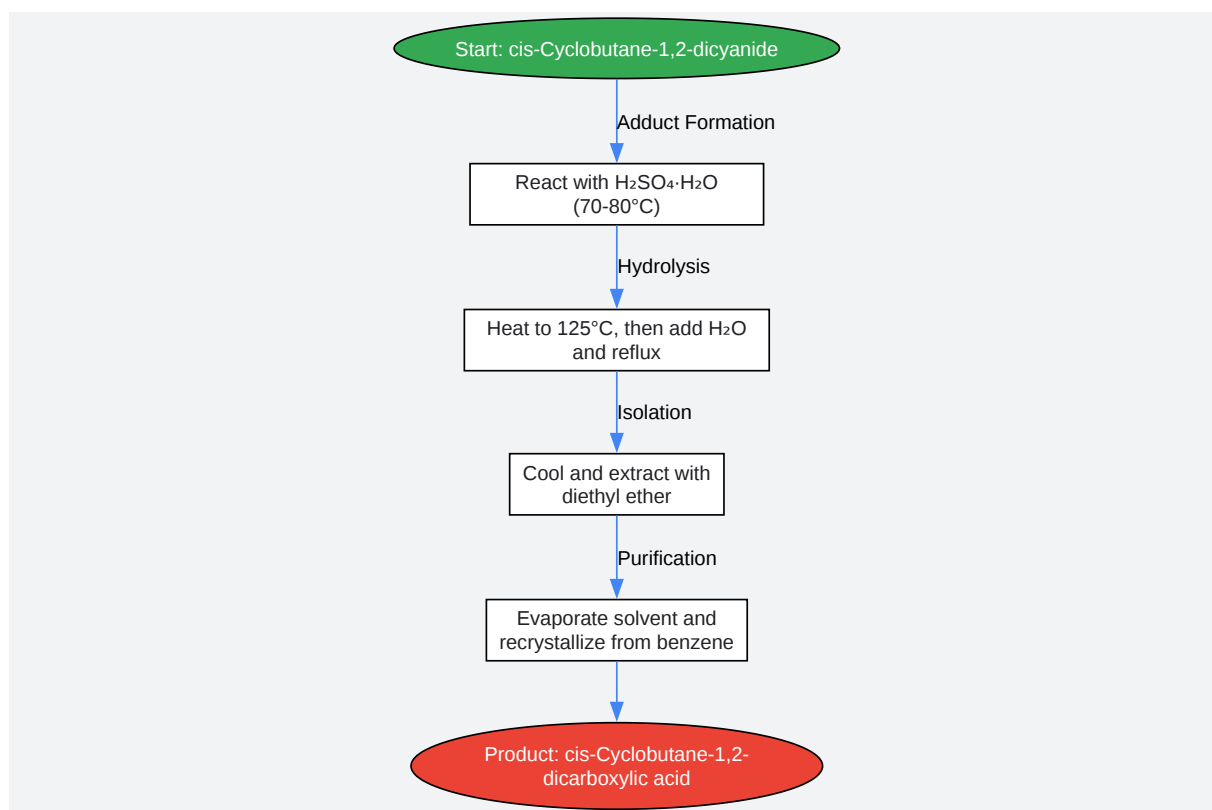
## Experimental Protocols: Synthesis

A common method for preparing **cis-cyclobutane-1,2-dicarboxylic acid** involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.[9] This method is advantageous as it preserves the cis stereochemistry, which can be isomerized to the trans form under other acidic conditions.[9]

Protocol: Hydrolysis of cis-Cyclobutane-1,2-dicyanide[9]

- **Adduct Formation:** cis-Cyclobutane-1,2-dicyanide is reacted with sulfuric acid monohydrate. The dicyanide (e.g., 20 grams) is slowly added to a stirred solution of sulfuric acid monohydrate (e.g., 75 grams) while maintaining the temperature between 70-80°C.

- Hydrolysis: After the addition is complete, the reaction mixture is heated to approximately 125°C and held for about one hour. Subsequently, the mixture is cooled, and water (e.g., 75 ml) is carefully added. The solution is then refluxed for an additional two hours to ensure complete hydrolysis.
- Isolation: The reaction mixture is cooled to room temperature. The product, **cis-cyclobutane-1,2-dicarboxylic acid**, is extracted from the aqueous solution using a water-immiscible organic solvent such as diethyl ether.
- Purification: The organic extracts are combined and the solvent is removed by evaporation. The resulting crude product can be further purified by recrystallization from a suitable solvent, such as benzene, to yield a pale yellow crystalline solid.[9]



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Workflow for the synthesis of the target compound.

## Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of **cis-cyclobutane-1,2-dicarboxylic acid**. The key distinguishing features in NMR and IR spectroscopy are summarized below.

Table 3: Spectroscopic Data

Technique	Characteristic Peaks / Features	Reference
$^1\text{H}$ NMR	In a related diphenyl derivative (CBDA-4), two distinct doublets appear for the cyclobutane ring protons at approximately $\delta$ 4.22 and 3.82 ppm in DMSO- $d_6$ . The cis coupling constants and chemical shifts are characteristic of the puckered four-membered ring. A broad singlet for the acidic carboxylic protons is expected at $\delta > 12$ ppm.	<a href="#">[7]</a> <a href="#">[10]</a>
$^{13}\text{C}$ NMR	Signals for the methine carbons of the cyclobutane ring and the methylene carbons are expected. The carboxyl carbon will appear significantly downfield ( $>170$ ppm).	<a href="#">[10]</a>
IR	A very broad absorption from $\sim 2500$ to $3300\text{ cm}^{-1}$ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around $1700\text{ cm}^{-1}$ corresponding to the C=O stretching of the carboxyl group.	<a href="#">[7]</a> <a href="#">[8]</a>
Mass Spec.	The molecular ion peak can be difficult to observe. Fragmentation patterns can help distinguish it from its trans	

isomer. Electron ionization mass spectra are available in public databases.[4][11]

## Applications and Safety

**cis-Cyclobutane-1,2-dicarboxylic acid** serves as a valuable building block in organic and materials chemistry. Its bifunctional nature allows it to be used as a monomer for the synthesis of polyesters and other polymers.[1][9][12] The strained cyclobutane ring can be cleaved under certain conditions, making it a candidate for developing thermally recyclable or degradable materials.[7][13]

### Safety Information

The compound is classified as corrosive and can cause severe skin burns and eye damage.[3] It is also irritating to the respiratory system.[1] Appropriate personal protective equipment, including gloves, eye/face protection, and respiratory protection, should be used when handling this chemical.[1]

Table 4: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement	Reference
GHS05	Danger	H314: Causes severe skin burns and eye damage.	[3]

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